2-Amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic acid
Overview
Description
2-Amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H10F3NO3 and its molecular weight is 249.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could be a potential area of exploration for this compound.
Biochemical Pathways
Compounds with similar structures have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a variety of biochemical pathways, but specific pathways for 2-Amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic acid have yet to be identified.
Biological Activity
2-Amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic acid (CAS No. 1393585-33-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and therapeutic implications based on diverse scientific literature.
- Molecular Formula : C10H10F3NO3
- Molecular Weight : 249.19 g/mol
- CAS Number : 1393585-33-5
Synthesis
The synthesis of this compound involves several steps that typically include the introduction of the trifluoromethyl group and the methoxyphenyl moiety. This can be achieved through various synthetic pathways involving nucleophilic substitutions and functional group modifications.
Research indicates that this compound may interact with specific biological targets, including enzymes and receptors involved in metabolic pathways. Its trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with target proteins.
In Vitro Studies
In vitro studies have shown that this compound exhibits significant activity against certain enzymes such as dipeptidyl peptidase IV (DPP-IV), which is crucial for glucose metabolism. DPP-IV inhibitors are known for their therapeutic potential in managing type 2 diabetes mellitus (T2DM) by prolonging the activity of incretin hormones .
Case Studies
- DPP-IV Inhibition : A study demonstrated that compounds with similar structures to this compound exhibited potent DPP-IV inhibition with IC50 values in the micromolar range. This suggests potential applicability in diabetes treatment .
- Cancer Research : Investigations into the compound's effects on cancer cell lines have indicated that it may inhibit cell proliferation through modulation of signaling pathways associated with cell growth and survival .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group is significant in enhancing the compound's potency and selectivity towards its biological targets. Modifications in the phenyl ring also play a crucial role in determining the biological activity:
Substituent | Effect on Activity |
---|---|
Trifluoromethyl | Increases lipophilicity and binding affinity |
Methoxy group | Enhances solubility and potential receptor interactions |
Properties
IUPAC Name |
2-amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-17-7-4-2-3-6(5-7)9(14,8(15)16)10(11,12)13/h2-5H,14H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGOEAGUFDXFRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)O)(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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